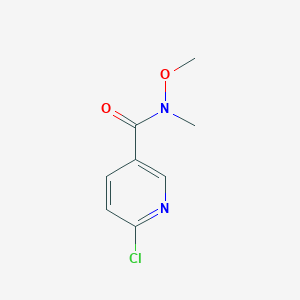








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.C[N:12]([CH3:15])C=O.C(Cl)(=O)[C:17](Cl)=[O:18]>ClCCl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:12]([O:18][CH3:17])[CH3:15])=[O:7])=[CH:4][N:3]=1
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
5.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 23 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
CONCENTRATION
|
|
Details
|
by concentrating the reaction mixture
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in dichloromethane (100 ml)
|
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of N,O-dimethylhydroxylamine hydrochloride (6.18 g) and triethylamine (13.3 ml) under ice cooling
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was diluted with dichloromethane (150 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate, water and saturated aqueous NaCl solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on a silica gel column (hexane:ethyl acetate=2:1), whereby the title compound (6.08 g, 96%)
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|


Reaction Time |
23 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=C(C(=O)N(C)OC)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |